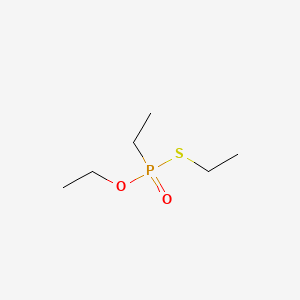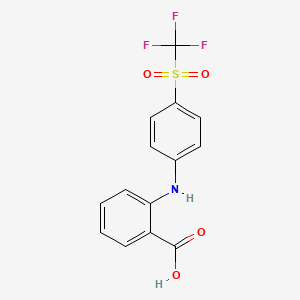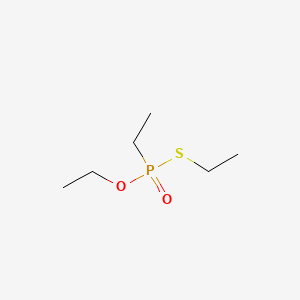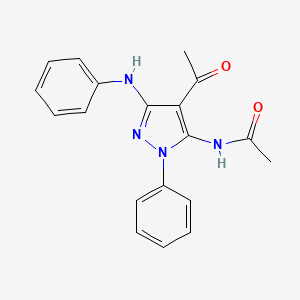
O,S-Diethyl ethylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,S-Diethyl ethylphosphonothioate is an organophosphorus compound with the molecular formula C_6H_15O_2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both ethyl and phosphonothioate groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Diethyl ethylphosphonothioate typically involves the reaction of diethyl phosphite with ethyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
O,S-Diethyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Applications De Recherche Scientifique
O,S-Diethyl ethylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of pesticides and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of O,S-Diethyl ethylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of enzymes like cholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission and potential toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Similar in structure but contains an additional diethylaminoethyl group.
O,S-Diethyl methylphosphonothioate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and phosphonothioate groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
| 7348-85-8 | |
Formule moléculaire |
C6H15O2PS |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3 |
Clé InChI |
ROHZJRLOFLALPG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)




